molecular formula C19H37O8P B024653 1,2-Dioctanoyl-sn-glycero-3-phosphate CAS No. 102731-57-7

1,2-Dioctanoyl-sn-glycero-3-phosphate

Cat. No. B024653
M. Wt: 424.5 g/mol
InChI Key: XYSBQYUENLDGMI-QGZVFWFLSA-N
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Description

1,2-Dioctanoyl-sn-glycerol 3-phosphate, also known as L-α-Phosphatidic acid, dioctanoyl sodium salt, is a cell-permeable phosphatidic acid . It has been used to study its effects on neural stem/precursor cell (NSC) proliferation, the effects of phosphatidic acid (PA) on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells, and to treat vector-transfected cells and to verify the attenuation of hypoxia-inducible factor-1α (HIF-1α) induction in phospholipase D (PLD)-transfected cells by butanol .


Molecular Structure Analysis

The molecular formula of 1,2-Dioctanoyl-sn-glycerol 3-phosphate is C19H36O8PNa . Its molecular weight is 446.45 . The InChI key is ZNDNSOYDPUTHKQ-UNTBIKODSA-M .


Physical And Chemical Properties Analysis

1,2-Dioctanoyl-sn-glycerol 3-phosphate is a powder with an assay of ≥99% . It should be stored at a temperature of −20°C .

Scientific Research Applications

  • Macrophage Phospholipid Metabolism : Emilsson, Wijkander, and Sundler (1986) found that 1,2-dioctanoyl-sn-glycerol stimulates the cleavage of phosphatidylinositol and releases arachidonic acid from macrophage phospholipids, suggesting a role in protein interactions and lipid metabolism in macrophages (Emilsson, Wijkander, & Sundler, 1986).

  • Cardiac Function : Schreur and Liu (1996) discovered that 1,2-dioctanoyl-sn-glycerol inhibits cardiac L-type calcium current in rat ventricular myocytes, potentially by facilitating channel inactivation and decreasing channel availability, independent of protein kinase C activation (Schreur & Liu, 1996).

  • Liver Enzyme Activity : Raju and Reiser (1972) noted that sn-glycero-3-phosphate stimulates stearoyl-CoA desaturase activity in mouse liver microsomes, impacting the synthesis of oleoyl-CoA (Raju & Reiser, 1972).

  • Chemical Synthesis : Chen and Barton (1970) presented a new method for synthesizing 1,2-dialkyl-sn-glycero-3-phosphates, improving the established synthesis methods for related compounds (Chen & Barton, 1970).

  • Phospholipid Conformational Analysis : Dluhy, Chowdhry, and Cameron (1985) investigated the conformational differences in the lamellar phases of 1,3-dipalmitoyl-sn-glycero-2-phosphocholine, contributing to our understanding of phospholipid structure (Dluhy, Chowdhry, & Cameron, 1985).

  • Membrane Stability and Applications : Yamauchi, Togawa, and Kinoshita (1993) synthesized DPhyPA as an archaebacterial lipid to form stable anionic membranes with high temperature storage, suggesting applications in high-temperature storage of fluorescent dyes (Yamauchi, Togawa, & Kinoshita, 1993).

  • Protein Kinase C (PKC) Research : Issandou and Rozengurt (1989) explored how diacylglycerols, including 1,2-dioctanoyl-sn-glycerol, impact PKC regulation in Swiss 3T3 cells, dissociating PKC down-regulation from PKC-mediated mitogenesis (Issandou & Rozengurt, 1989).

Safety And Hazards

1,2-Dioctanoyl-sn-glycerol 3-phosphate is classified as a combustible solid . Its WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

[(2R)-2-octanoyloxy-3-phosphonooxypropyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37O8P/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H2,22,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSBQYUENLDGMI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145477
Record name Dioctanoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PA(8:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0114771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dioctanoyl-sn-glycero-3-phosphate

CAS RN

102731-57-7
Record name 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] dioctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102731-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctanoylphosphatidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102731577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctanoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOCTANOYLPHOSPHATIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637NLP8R7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
VR Garigapati, J Bian, MF Roberts - Journal of colloid and interface science, 1995 - Elsevier
Several short-chain (dihexanoyl-, diheptanoyl-, and dioctanoyl-) phosphatidic acid (PA) molecules have been synthesized and characterized as water-soluble lipids for studies of cell …
Number of citations: 12 www.sciencedirect.com
MJ RebecchiSQ, R EberhardtS, T DelaneyS, S AlilI… - researchgate.net
We investigated the relationship between substrate aggregation and activation of phosphoinositide-specific phospholipase C-& (PLC-&), isolated from bovine brain cytosol. The …
Number of citations: 0 www.researchgate.net
MJ Rebecchi, R Eberhardt, T Delaney, S Ali… - Journal of Biological …, 1993 - Elsevier
We investigated the relationship between substrate aggregation and activation of phosphoinositide-specific phospholipase C-delta 1 (PLC-delta 1), isolated from bovine brain cytosol. …
Number of citations: 62 www.sciencedirect.com
P Zhang, Z Guo, Y Wu, R Hu, J Du, X He, X Jiao, X Zhu - PloS one, 2015 - journals.plos.org
Gallbladder carcinoma is an aggressive malignancy with high mortality mainly due to the limited potential for curative resection and its resistance to chemotherapeutic agents. Here, we …
Number of citations: 32 journals.plos.org
PI Lario, RA Pfuetzner, EA Frey, L Creagh… - The EMBO …, 2005 - embopress.org
The ability to translocate virulence proteins into host cells through a type III secretion apparatus (TTSS) is a hallmark of several Gram‐negative pathogens including Shigella, Salmonella…
Number of citations: 82 www.embopress.org
M Jarquin‐Pardo, A Fitzpatrick… - Journal of cellular …, 2007 - Wiley Online Library
Type I phosphatidylinositol 4‐phosphate 5‐kinase (PI4P5K) catalyzes the phosphorylation of phosphatidylinositol 4 phosphate [PI(4)P] at carbon 5, producing phosphatidylinositol 4,5 …
Number of citations: 53 onlinelibrary.wiley.com
C Chan, T Goldkorn - American Journal of Respiratory Cell and …, 2000 - atsjournals.org
Lung epithelium plays a significant role in modulating the inflammatory response to lung injury. Airway epithelial cells are targeted by hydrogen peroxide (H 2 O 2 ) and oxygen radicals, …
Number of citations: 71 www.atsjournals.org
M Verheij, R Bose, X Hua Lin, B Yao, WD Jarvis… - Nature, 1996 - nature.com
LETTERS TO NATURE Page 1 LETTERS TO NATURE homotetrameric protein). Whatever the mechanism of RyR-1 expression on L-type current density, our results may explain why …
Number of citations: 251 www.nature.com
R Bose, M Verheij, A Haimovitz-Friedman, K Scotto… - Cell, 1995 - cell.com
The sphingomyelin pathway, which is initiated by sphingomyelin hydrolysis to generate the second messenger ceramide, signals apoptosis for tumor necrosis factor a, Fas, and ionizing …
Number of citations: 071 www.cell.com
MA Lum, CJ Barger, AH Hsu, OV Leontieva… - Journal of Biological …, 2016 - ASBMB
Sustained activation of PKCα is required for long term physiological responses, such as growth arrest and differentiation. However, studies with pharmacological agonists (eg phorbol 12…
Number of citations: 15 www.jbc.org

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